molecular formula C14H25IO6 B14229972 (5S,6R)-1-Iodo-5,6-bis[(2-methoxyethoxy)methoxy]cyclohex-1-ene CAS No. 828295-41-6

(5S,6R)-1-Iodo-5,6-bis[(2-methoxyethoxy)methoxy]cyclohex-1-ene

Cat. No.: B14229972
CAS No.: 828295-41-6
M. Wt: 416.25 g/mol
InChI Key: AZFFNXQNELJZRY-KBPBESRZSA-N
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Description

(5S,6R)-1-Iodo-5,6-bis[(2-methoxyethoxy)methoxy]cyclohex-1-ene is a complex organic compound characterized by its unique structure, which includes an iodine atom and multiple methoxyethoxy groups attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S,6R)-1-Iodo-5,6-bis[(2-methoxyethoxy)methoxy]cyclohex-1-ene typically involves multiple steps, starting with the preparation of the cyclohexene ring. The introduction of the iodine atom and the methoxyethoxy groups requires specific reagents and conditions. For instance, the iodination step might involve the use of iodine and a suitable oxidizing agent, while the addition of methoxyethoxy groups could be achieved through etherification reactions using corresponding alcohols and acid catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as chromatography or crystallization. The use of continuous flow reactors could also be considered to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5S,6R)-1-Iodo-5,6-bis[(2-methoxyethoxy)methoxy]cyclohex-1-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the iodine atom or to convert the methoxyethoxy groups into other functional groups.

    Substitution: The iodine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide or potassium cyanide for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield cyclohexene derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a variety of cyclohexene derivatives with different substituents replacing the iodine atom.

Scientific Research Applications

Chemistry

In chemistry, (5S,6R)-1-Iodo-5,6-bis[(2-methoxyethoxy)methoxy]cyclohex-1-ene can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound could be used to study the effects of iodine-containing compounds on biological systems. Its methoxyethoxy groups might also interact with biological molecules, providing insights into their behavior and interactions.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. The presence of iodine and methoxyethoxy groups might impart unique pharmacological activities, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique structure might impart desirable properties to materials, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of (5S,6R)-1-Iodo-5,6-bis[(2-methoxyethoxy)methoxy]cyclohex-1-ene involves its interaction with molecular targets in biological systems. The iodine atom and methoxyethoxy groups can interact with enzymes, receptors, or other proteins, potentially modulating their activity. The exact pathways and molecular targets would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5S,6R)-1-Iodo-5,6-bis[(2-methoxyethoxy)methoxy]cyclohex-1-ene include other iodine-containing cyclohexene derivatives and compounds with multiple methoxyethoxy groups. Examples might include:

  • 1-Iodo-2,3-bis(methoxyethoxy)cyclohexane
  • 1-Iodo-4,5-bis(methoxyethoxy)cyclohexene

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the combination of functional groups. The (5S,6R) configuration and the presence of both iodine and methoxyethoxy groups provide distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

828295-41-6

Molecular Formula

C14H25IO6

Molecular Weight

416.25 g/mol

IUPAC Name

(5S,6R)-1-iodo-5,6-bis(2-methoxyethoxymethoxy)cyclohexene

InChI

InChI=1S/C14H25IO6/c1-16-6-8-18-10-20-13-5-3-4-12(15)14(13)21-11-19-9-7-17-2/h4,13-14H,3,5-11H2,1-2H3/t13-,14-/m0/s1

InChI Key

AZFFNXQNELJZRY-KBPBESRZSA-N

Isomeric SMILES

COCCOCO[C@H]1CCC=C([C@@H]1OCOCCOC)I

Canonical SMILES

COCCOCOC1CCC=C(C1OCOCCOC)I

Origin of Product

United States

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